N-(3-butoxyphenyl)-2-phenylacetamide
Description
N-(3-Butoxyphenyl)-2-phenylacetamide is a substituted phenylacetamide characterized by a 3-butoxy group on the phenyl ring of the acetamide moiety. The 2-phenylacetamide core is a versatile pharmacophore, with modifications to the substituent groups (e.g., alkoxy, halogen, heterocyclic rings) significantly influencing biological activity, solubility, and metabolic stability .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(3-butoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-3-12-21-17-11-7-10-16(14-17)19-18(20)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,19,20) |
InChI Key |
YORLAHSPIVZDRM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Alkoxy vs.
- Bioactivity: Thiadiazole and pyrazole derivatives exhibit pronounced biological activity (e.g., anticancer, insecticidal) due to electron-withdrawing groups enhancing target binding .
Comparison Table :
| Compound | Synthesis Method | Yield (%) | Key Reagents/Catalysts | Cost Efficiency |
|---|---|---|---|---|
| N-(3-Oxopropyl)-2-phenylacetamide | Enzymatic cascade | 75 | ADH, NOX, NAD⁺ | High (scalable) |
| N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide | Chemical (nucleophilic substitution) | 82 | Bromoacetyl bromide, K₂CO₃ | Moderate |
Data Tables
Table 1: Physical Properties of Selected 2-Phenylacetamide Derivatives
| Compound | Melting Point (°C) | Rf Value | Solubility (CHCl₃) | Optical Activity ([α]₂²D) |
|---|---|---|---|---|
| N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide | 75 | 0.32 | High | - |
| Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate | 74 | 0.65 | Moderate | +61.1 |
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